4-Tert-butylphenol; formaldehyde
Description
Academic Context and Historical Development of Phenolic Resins
Phenolic resins, also known as phenol-formaldehyde resins, represent one of the earliest and most significant classes of synthetic polymers. polymer-search.com Their development in the early 20th century laid the foundation for the modern polymer and plastics industry. polymer-search.combioimpulse.fr The story of phenolic resins begins with the work of German chemist Adolf von Baeyer, who first discovered the reaction between phenol (B47542) and formaldehyde (B43269) in 1872. researchgate.net However, it was the Belgian-American chemist Leo Baekeland who, in 1907, successfully controlled this reaction to produce the first commercially viable synthetic thermosetting polymer, which he named Bakelite. polymer-search.combioimpulse.frresearchgate.net
Baekeland's invention was a landmark in materials science, offering a durable, heat-resistant, and electrically insulating material that could be molded into various shapes. polymer-search.combioimpulse.fr This breakthrough provided a synthetic alternative to natural resins like shellac and addressed the growing demand for new materials fueled by the rise of industries such as electricity and automotive. polymer-search.comatlasfibre.com Early applications of phenolic resins were diverse and impactful, including electrical insulators, generator coils, and automotive components. polymer-search.comatlasfibre.com The versatility of these resins led to their use in a wide array of products, from consumer goods like kitchen utensils and jewelry to industrial applications like aircraft propellers and industrial hard hats. bioimpulse.fratlasfibre.com
The initial success of Bakelite spurred further research and development in phenolic chemistry, leading to the creation of different types of phenolic resins, including Resoles and Novolacs, each with distinct properties and applications. researchgate.net Over the decades, continuous innovation has expanded the capabilities and uses of phenolic resins, making them a cornerstone material in numerous high-performance applications. polymer-search.comresearchgate.net
Distinctive Role of Substituted Phenols, Specifically 4-Tert-butylphenol (B1678320), in Resin Chemistry
The properties of phenolic resins can be significantly modified by using substituted phenols in place of or in addition to phenol. The introduction of a substituent group on the phenol ring alters the reactivity of the phenol, the degree of cross-linking, and the final properties of the cured resin.
One of the most important substituted phenols in this context is 4-tert-butylphenol. wikipedia.org The "tert-butyl" group, a bulky hydrocarbon group, is attached to the phenol ring at the para position (opposite the hydroxyl group). This substitution has several key consequences for the resulting resin chemistry.
The primary role of the tert-butyl group is to modify the functionality of the phenol molecule. In polymer science, 4-tert-butylphenol is considered monofunctional in the context of chain extension because the para position is blocked. wikipedia.org This blockage prevents the formation of a three-dimensional cross-linked network that is characteristic of traditional phenol-formaldehyde resins. wikipedia.org As a result, 4-tert-butylphenol acts as a chain stopper or end-capper, controlling the molecular weight and limiting the chain growth of the polymer. wikipedia.org This control over the polymer structure is crucial for producing thermoplastic resins with specific melting and flow characteristics.
The incorporation of the bulky, non-polar tert-butyl group also significantly enhances the oil solubility and compatibility of the resin with various organic solvents and other polymers. sci-hub.se This property is particularly valuable in applications such as adhesives and coatings, where good wetting and adhesion to non-polar surfaces are required.
Overview of 4-Tert-butylphenol Formaldehyde Resin (PTBP-FR) in Contemporary Polymeric Systems
4-tert-butylphenol formaldehyde resin (PTBP-FR), also known as p-tert-butylphenol-formaldehyde resin, is a specialized type of phenolic resin synthesized from the condensation reaction of 4-tert-butylphenol and formaldehyde. wikipedia.orgontosight.ai These resins are typically of the resol type, formed under basic conditions with an excess of formaldehyde. wikipedia.org Unlike conventional phenolic resins, PTBP-FRs are thermoplastic, meaning they can be softened upon heating and solidified upon cooling without undergoing irreversible chemical change. wikipedia.org This is a direct consequence of the chain-terminating effect of the 4-tert-butylphenol, which prevents extensive cross-linking. wikipedia.org
The unique properties of PTBP-FR make it a valuable component in a wide range of modern polymeric systems. Its excellent tackifying properties have led to its widespread use in adhesives, particularly for bonding leather and rubber. wikipedia.orgchemotechnique.sedermnetnz.org It enhances the adhesion, thermal stability, and chemical resistance of the final adhesive formulation. ontosight.ai
In the realm of advanced materials, PTBP-FR serves as a crucial additive and modifier. It is used in the production of:
Coatings and Varnishes: Providing durability, chemical resistance, and a high-gloss finish. ontosight.aichemotechnique.se
Printing Inks: Acting as a binder and improving adhesion to various substrates. chemotechnique.se
Composites and Laminates: Serving as a matrix resin that enhances the thermal and mechanical properties of the final composite material. ontosight.ai
Polycarbonate and Epoxy Resins: Used as a modifying agent and chain terminator to control molecular weight and improve processability. wikipedia.orgvinatiorganics.commade-in-china.com
Rubber and Tire Industry: Employed as a tackifier, plasticizer, and softener, improving the processability of rubber compounds. vinatiorganics.comdongfang-insulation.com
Recent research continues to explore new applications and synthesis methods for PTBP-FR, focusing on optimizing its properties for specific applications, such as developing solvent-free synthesis methods to create more environmentally friendly tackifying resins. sci-hub.segoogle.com
Interactive Data Tables
Properties of 4-Tert-butylphenol
| Property | Value | Reference |
| Chemical Formula | C10H14O | wikipedia.org |
| Molar Mass | 150.221 g·mol−1 | wikipedia.org |
| Appearance | White solid | wikipedia.org |
| Melting Point | 99.5 °C (211.1 °F; 372.6 K) | wikipedia.org |
| Boiling Point | 239.8 °C (463.6 °F; 513.0 K) | wikipedia.org |
| Solubility in water | 0.6 g/L (20 °C) | wikipedia.org |
Key Research Findings on PTBP-FR Synthesis
A study on the synthesis of PTBP-FR using a dual catalytic-extraction method investigated the influence of various reaction parameters. The optimal conditions were determined to be:
| Parameter | Optimal Value | Reference |
| Formaldehyde/PTBP (F/P) Molar Ratio | 1.8 | sci-hub.seresearchgate.net |
| Reaction Temperature | 95 °C | sci-hub.seresearchgate.net |
| Reaction Time | 2.5 h | sci-hub.seresearchgate.net |
The research also highlighted the thermal stability of the resulting resin, noting that it decomposes only minimally below 200 °C. sci-hub.seresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-tert-butylphenol;formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOYVMSNJBLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-50-1, 68585-22-8, 26808-99-1 (magnesium salt), 25085-50-1 (Parent) | |
| Record name | p-tert-Butylphenol-formaldehyde copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with formaldehyde, magnesium complex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68585-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-tert-Butylphenolformaldehyde resin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085501 | |
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| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026808991 | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25085-50-1, 26808-99-1, 68130-76-7 | |
| Record name | p-tert-Butylphenolformaldehyde resin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026808991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol | |
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| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt | |
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| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, morpholine-modified | |
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| Record name | 4-tert-butylphenol-formaldehyde copolymer | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol | |
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Synthetic Methodologies and Reaction Kinetics of 4 Tert Butylphenol Formaldehyde Resins
Fundamental Condensation Polymerization Routes
The synthesis of 4-tert-butylphenol (B1678320) formaldehyde (B43269) resins proceeds via two main pathways, distinguished by the catalytic conditions employed. These conditions lead to the formation of two distinct types of resins: Novolacs and Resols.
Acid-Catalyzed Resin Synthesis (Novolac-Type Formation)
Under acidic conditions, with a molar ratio of formaldehyde to 4-tert-butylphenol (F/P) of less than one, Novolac-type resins are formed. google.com The reaction is typically catalyzed by strong acids such as sulfuric acid, hydrochloric acid, or organic acids like p-toluenesulfonic acid and oxalic acid. google.comcore.ac.uk The acidic environment facilitates the electrophilic substitution of the 4-tert-butylphenol aromatic ring by protonated formaldehyde. This leads to the formation of hydroxymethylphenols, which are unstable in acidic media and rapidly condense with other phenol (B47542) molecules to form methylene (B1212753) bridges between the aromatic rings. sci-hub.se
The resulting Novolac resins are thermoplastic, meaning they are not cross-linked and can be melted and reshaped. wikipedia.org They are characterized by a chain of phenolic units linked by methylene bridges. The molecular weight and properties of the Novolac resin can be controlled by adjusting the F/P molar ratio and the reaction conditions. To achieve a high molecular weight and specific softening points, the reaction is often carried out at elevated temperatures, for instance, refluxing at 100°C followed by dehydration at higher temperatures up to 200°C. google.com The final resin is typically a solid with a defined softening point, for example, around 125-127°C. google.com
Base-Catalyzed Resin Synthesis (Resol-Type Formation)
In contrast, base-catalyzed synthesis, with an F/P molar ratio greater than one, yields Resol-type resins. wikipedia.org Common catalysts include sodium hydroxide (B78521), potassium hydroxide, and amines like triethylamine (B128534). sci-hub.sekrishisanskriti.org The basic catalyst deprotonates the phenol to form a phenoxide ion, which is more susceptible to electrophilic attack by formaldehyde. This leads to the formation of stable hydroxymethylphenols. sci-hub.se
These hydroxymethyl groups can then react with each other or with other phenol molecules to form methylene or ether linkages, resulting in a three-dimensional cross-linked network upon heating. sci-hub.se This process is often referred to as curing. Unlike Novolacs, Resols are thermosetting resins; once cured, they cannot be remelted. The presence of reactive methylol groups is a key characteristic of Resol resins. sci-hub.se The reaction temperature plays a crucial role in the formation of these methylol groups, with an optimal temperature leading to a maximum percentage of these groups. sci-hub.se
Investigation of Dual Catalytic Systems for Enhanced Process Control
To gain more precise control over the resin's properties, researchers have explored dual catalytic systems. One such approach involves a two-step process where an initial reaction is carried out with a divalent metal salt catalyst, followed by the addition of a strong base like sodium hydroxide. sci-hub.se This method, termed the "dual catalytic-extraction method," allows for the synthesis of para-tertiary-butylphenol formaldehyde resins with desirable properties. sci-hub.se The initial catalyst promotes the formation of methylolated phenols, while the subsequent base-catalyzed step facilitates controlled polymerization. sci-hub.se This approach can lead to resins with excellent solubility in various organic solvents. sci-hub.se
Influence of Stoichiometric and Process Parameters on Resin Architecture
The final architecture and properties of 4-tert-butylphenol formaldehyde resins are highly dependent on the stoichiometric and process parameters employed during synthesis.
Optimization of Monomer Molar Ratios (Formaldehyde:4-Tert-butylphenol)
The molar ratio of formaldehyde to 4-tert-butylphenol (F/P) is a critical factor that dictates the structure and properties of the resulting resin.
For Novolac resins (acid-catalyzed) , an F/P ratio of less than 1 is used to ensure the formation of linear, thermoplastic chains. google.com
For Resol resins (base-catalyzed) , an F/P ratio greater than 1 is employed to introduce reactive methylol groups for subsequent cross-linking. wikipedia.org
Research has shown that varying the F/P ratio directly impacts the content of methylol groups and the softening point of the resin. For instance, in a base-catalyzed system, increasing the F/P molar ratio up to a certain point (e.g., 2.0) can lead to a maximum content of methylol groups. sci-hub.se Further increasing the ratio may cause a decrease in methylol content due to a higher rate of condensation between them. sci-hub.se The optimal F/P molar ratio for a specific application is determined by the desired balance of properties. For example, one study identified an optimal F/P molar ratio of 1.8 for achieving desirable resin properties. sci-hub.seresearchgate.net
Table 1: Effect of F/P Molar Ratio on Methylol Group Content in a Base-Catalyzed System
| F/P Molar Ratio | Methylol Group Content (%) |
| < 2.0 | Increasing |
| 2.0 | 14.603 (Maximum) |
| 2.2 | 13.812 |
This table is generated based on data indicating that the methylol group content reaches a maximum at an F/P ratio of 2.0 and then decreases. sci-hub.se
Effects of Catalyst Type and Concentration on Reaction Progression
The choice and concentration of the catalyst significantly influence the reaction kinetics and the final resin structure.
In acid-catalyzed reactions , the type of acid can affect the color and purity of the resulting Novolac resin. core.ac.uk For example, phosphoric acid is known to produce light-colored resins. core.ac.uk The catalyst is typically neutralized at the end of the reaction to prevent further reactions. google.comgoogle.com
In base-catalyzed reactions , the type of base can influence the reaction rate and the degree of cross-linking. Strong bases like sodium hydroxide are commonly used. sci-hub.se The concentration of the catalyst affects the pH of the reaction medium, which in turn influences the rate of the reaction. krishisanskriti.org Studies on other phenolic resins have shown that a higher pH generally leads to an increased reaction rate. krishisanskriti.org The use of different Lewis bases as catalysts has also been investigated, revealing that their strength can impact the reaction kinetics. krishisanskriti.org
The following table summarizes the catalysts used in the synthesis of 4-tert-butylphenol formaldehyde resins.
Table 2: Catalysts in 4-Tert-butylphenol Formaldehyde Resin Synthesis
| Catalyst Type | Resin Type | Examples |
| Acid | Novolac | Sulfuric acid, Hydrochloric acid, p-Toluenesulfonic acid, Oxalic acid google.comcore.ac.uk |
| Base | Resol | Sodium hydroxide, Potassium hydroxide, Triethylamine sci-hub.sekrishisanskriti.org |
| Dual Catalyst | Resol | Divalent metal salts and Sodium hydroxide sci-hub.se |
Control of Reaction Temperature and Residence Time for Desired Polymer Characteristics
The characteristics of p-tert-butylphenol formaldehyde resins are profoundly influenced by the reaction temperature and residence time during synthesis. These parameters directly affect the rates of both the initial addition reactions (formation of methylolphenols) and the subsequent condensation reactions (formation of methylene bridges), thereby determining the resin's molecular weight, viscosity, and softening point. researchgate.netsci-hub.se
Studies have systematically investigated the impact of temperature on the properties of PTBP-FR. For instance, in the synthesis of resol-type resins, increasing the condensation temperature generally leads to higher consumption rates of the reactants and a decrease in the required condensation time. researchgate.net One study explored the synthesis at temperatures of 60, 80, 95°C, and reflux (98–102°C), finding that higher temperatures accelerated the reaction. researchgate.net
The interplay between the formation of methylol intermediates and their condensation into larger polymers is temperature-dependent. Research indicates that the percentage of methylol groups initially increases with temperature, reaching a maximum at around 80°C. sci-hub.se Beyond this point, as the temperature rises to 95°C, the rate of condensation reactions begins to dominate, leading to a reduction in the free methylol group content as they are consumed to form methylene bridges. sci-hub.se This corresponds with an increase in the resin's softening point. sci-hub.se An optimal reaction condition for achieving desirable properties has been identified as a reaction temperature of 95°C for a duration of 2.5 hours, with a formaldehyde to p-tert-butylphenol (F/P) molar ratio of 1.8. researchgate.netsci-hub.se
Table 1: Effect of Reaction Temperature on PTBP-FR Properties This table is interactive. Click on the headers to sort the data.
| Reaction Temperature (°C) | Softening Point (°C) | Methylol Group Content (%) |
|---|---|---|
| 75 | Lower | Increases from 75°C to 80°C |
| 80 | Intermediate | 21.30% (Maximum) |
| 95 | Higher | 14.34% |
Data synthesized from research findings where an increase in softening point was observed with rising temperature up to 95°C, and methylol content peaked at 80°C before decreasing. sci-hub.se
Mechanistic Insights into Polymerization Kinetics
Understanding the reaction mechanisms and kinetics of PTBP-FR polymerization is crucial for controlling the resin's final structure and performance. The process involves the formation of intermediate species and their subsequent condensation into a complex oligomeric mixture. wikipedia.orgresearchgate.net
Detailed Studies of Condensation Reaction Pathways
The base-catalyzed synthesis of PTBP-FR, a type of resol resin, begins with the addition reaction between 4-tert-butylphenol and formaldehyde. wikipedia.orgresearchgate.net This initial step, known as the Lederer-Manasse reaction, involves the electrophilic substitution on the aromatic ring to form ortho-hydroxymethyl-4-tert-butylphenols. researchgate.net Since the para-position is blocked by the tert-butyl group, the reaction occurs exclusively at the ortho positions. wikipedia.org
Characterization of Methylol Intermediates and Methylene Bridge Formation
The evolution of the chemical structure during polymerization is monitored using various analytical techniques to characterize the key functional groups. In-line Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the consumption of reactants and the formation of intermediates and final products. researchgate.netchem-soc.si
During the reaction, FT-IR spectroscopy can detect the decrease in absorbance bands corresponding to the reactants and the emergence of new peaks associated with the resin structure. chem-soc.si For instance, the formation of methylene bridges (–CH₂–) can be identified by a characteristic C-H bending vibration signal around 1478 cm⁻¹. chem-soc.sinih.gov The presence of methylol groups (–CH₂OH) is also monitored, though their signals can sometimes overlap with other bands. chem-soc.si
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed structural information, allowing for the quantification of different carbon environments within the resin. researchgate.netnih.gov It can distinguish between carbons in the aromatic rings, the tert-butyl groups, the methylol groups, and the methylene bridges that link the phenolic units. researchgate.netnih.gov The intensity of the signal for methylene bridges (typically in the 27–45 ppm region) in the ¹³C NMR spectrum is a direct indicator of the extent of polymerization. nih.gov
Table 2: Spectroscopic Characterization of Key Functional Groups in PTBP-FR This table is interactive. Click on the headers to sort the data.
| Functional Group | Spectroscopic Technique | Characteristic Signal/Region | Reference |
|---|---|---|---|
| Methylene Bridge (–CH₂–) | FT-IR | ~1478 cm⁻¹ (C-H bend) | chem-soc.sinih.gov |
| Methylene Bridge (–CH₂–) | ¹³C NMR | ~27–45 ppm | nih.gov |
| Methylol Group (–CH₂OH) | ¹³C NMR | Quantifiable signal | sci-hub.se |
| Aromatic Ring (C=C) | FT-IR | ~1610 cm⁻¹ | chem-soc.si |
Advanced Reaction Engineering Approaches for PTBP-FR Production
To optimize the synthesis of PTBP-FR, advanced reaction engineering strategies have been developed. These methods aim to improve control over the reaction, enhance resin properties, and simplify the production process.
One such approach is the dual catalytic-extraction method . researchgate.netsci-hub.se This technique involves a carefully controlled polymerization followed by an extraction step to refine the product. For example, the reaction can be initiated with a base catalyst like sodium hydroxide, and after reaching a certain viscosity, the reaction is quenched by neutralization with an acid, such as oxalic acid. An organic solvent like n-butyl alcohol is added both during and after the reaction to control viscosity and dissolve the final product. sci-hub.se This method allows for the synthesis of resins with excellent solubility in various organic solvents, which is crucial for their application in adhesives and coatings. researchgate.netsci-hub.se
Another advanced strategy involves a multi-stage reaction process under varying catalytic conditions. google.com This can involve an initial base-catalyzed reaction to form hydroxymethyl alkyl phenols, followed by the addition of an acid catalyst and more phenol to promote the condensation reaction. google.com A final stage of adding more aldehyde can be used to further control the cross-linking and molecular weight. google.com Such multi-step procedures, often conducted under precisely controlled temperature ramps and vacuum dehydration, allow for the production of resins with low levels of residual free phenol and tailored properties like specific softening points. google.com
Structural Elucidation and Advanced Characterization of 4 Tert Butylphenol Formaldehyde Resins
Molecular Architecture and Oligomer Distribution Analysis
Identification and Quantification of Oligomeric Species in Resin Composition
The composition of PTBP-FR is not a single, uniform polymer but rather a collection of oligomeric species. These oligomers can be linear or cyclic and consist of varying numbers of 4-tert-butylphenol (B1678320) and formaldehyde (B43269) repeating units. The distribution of these oligomers significantly influences the physical and chemical properties of the resin.
Low molecular weight species, including monomers, dimers, trimers, and tetramers, have been identified as key components of these resins. wikipedia.org The presence and concentration of these smaller oligomers can affect properties such as the resin's melting point and solubility. Research has shown that allergic responses to PTBP-FR are primarily caused by these low molecular weight derivatives. wikipedia.org
Advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), have been successfully employed to separate and identify both linear and cyclic oligomers of PTBP-FR. acs.orgacs.org This separation allows for the quantification of individual oligomeric species, providing a detailed fingerprint of the resin's composition.
Analysis of Structural Connectivity through Methylene (B1212753) and Ether Linkages
The 4-tert-butylphenol units in the resin are connected by either methylene (-CH2-) or ether (-CH2-O-CH2-) linkages. The relative proportion of these linkages is a critical factor in determining the resin's flexibility, thermal stability, and chemical resistance.
The formation of these linkages is influenced by the reaction conditions, such as the formaldehyde to phenol (B47542) (F/P) molar ratio and the pH of the reaction mixture. In resol-type resins, which are produced under basic conditions with an excess of formaldehyde, the repeating unit –CH2C6H2(OH)(t-Bu)CH2O–, containing ether linkages, tends to predominate over the –CH2C6H2(OH)(t-Bu)– unit with methylene bridges. wikipedia.org
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in identifying and quantifying the different types of linkages.
Advanced Spectroscopic Techniques for Structural Confirmation
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in PTBP-FR, confirming its basic structure. The FT-IR spectrum of the resin exhibits characteristic absorption bands that correspond to specific molecular vibrations.
A broad absorption band in the region of 3430 cm⁻¹ is indicative of the stretching vibration of associated hydroxyl (-OH) groups. researchgate.net The presence of the benzene (B151609) ring is confirmed by C=C stretching vibration peaks around 1641 cm⁻¹ and 1478 cm⁻¹. researchgate.net The C-O stretching vibration on the phenol rings appears near 1239 cm⁻¹. researchgate.net Furthermore, the presence of methylene bridges is indicated by a C-H bending signal at approximately 1478 cm⁻¹, while methylene-ether bridges show a characteristic C-O-C bending vibration around 1116 cm⁻¹. chem-soc.si
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Polymer Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the polymer structure, making it indispensable for a definitive structural determination of PTBP-FR.
¹H NMR: The ¹H NMR spectrum of the monomer, 4-tert-butylphenol, shows distinct signals for the protons of the tert-butyl group, the aromatic ring, and the hydroxyl group. chemicalbook.comspectrabase.com In the polymerized resin, the appearance of new signals corresponding to methylene and ether linkages confirms the polymer structure.
¹³C NMR: ¹³C NMR spectroscopy is particularly useful for quantifying the different types of linkages and substitution patterns on the aromatic rings. Studies have utilized ¹³C NMR to characterize resol-type phenol-formaldehyde prepolymer resins synthesized under various conditions. researchgate.net By analyzing the chemical shifts, researchers can determine the degree of formaldehyde addition at the ortho positions of the phenol ring. researchgate.net A quantitative analysis protocol using chromium(III)acetylacetonate as a relaxation agent has been proposed for faster and more accurate measurements. researchgate.net
Chromatographic and Thermal Analytical Methods for Polymer Behavior
Beyond structural elucidation, understanding the behavior of PTBP-FR under different conditions is crucial for its application. Chromatographic and thermal analytical methods provide valuable insights into the polymer's properties.
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the resin. researchgate.netsci-hub.se This technique separates the oligomers based on their size, providing data on the average molecular weight and the polydispersity of the resin. This information is vital for correlating the resin's composition with its performance characteristics.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the resin. researchgate.netsci-hub.se The Tg is a critical parameter that defines the temperature at which the resin transitions from a rigid, glassy state to a more flexible, rubbery state.
Thermogravimetric Analysis (TGA): TGA is used to study the thermal degradation of the PTBP-FR. researchgate.netsci-hub.se By monitoring the weight loss of the resin as a function of temperature, the thermal stability can be assessed. Studies have shown that the degradation process of PTBP-FR can be divided into distinct stages. researchgate.net
The combination of these analytical techniques provides a comprehensive understanding of the structure-property relationships of 4-tert-butylphenol formaldehyde resins, enabling the development of materials with tailored performance for a wide range of industrial applications.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC) is a powerful analytical technique utilized to determine the molecular weight and size distribution of polymers. researchgate.netresearchgate.net In GPC, a dissolved polymer sample is passed through a column containing porous beads. researchgate.net Larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. researchgate.net This separation by size allows for the determination of key molecular weight parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.netshimadzu.com
The molecular weight distribution is a critical factor influencing the mechanical and thermal properties of 4-tert-butylphenol formaldehyde resins. Research by Wang et al. (2015) investigated the synthesis of these resins under various conditions, and the molecular weight distributions were characterized by GPC. The study revealed how factors such as the formaldehyde to p-tert-butylphenol (F/P) molar ratio, reaction temperature, and reaction time impact the molecular weight of the resulting resin. For instance, as the F/P molar ratio increases, both Mn and Mw tend to increase, indicating the formation of longer polymer chains.
Table 1: Molecular Weight Distribution of 4-Tert-butylphenol Formaldehyde Resin Synthesized under Different Conditions
Data sourced from studies on the synthesis and characterization of 4-tert-butylphenol formaldehyde resins.
Differential Scanning Calorimetry (DSC) in Curing Behavior and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.comkpi.ua It is widely used to study the thermal transitions of polymers, including the glass transition temperature (Tg) and the exothermic heat flow associated with curing (cross-linking) reactions. tainstruments.com
For 4-tert-butylphenol formaldehyde resins, DSC provides valuable insights into their curing behavior. The thermogram of an uncured or partially cured resin will typically show an exothermic peak corresponding to the heat released during the cross-linking process. The temperature at which this peak occurs and the total enthalpy of the reaction (the area under the peak) are crucial parameters for optimizing curing cycles in industrial applications.
A study on the curing of phenol-formaldehyde resins demonstrated that the curing process is observable as a broad exothermic peak in the DSC curve. researchgate.net The peak temperature can be influenced by factors such as the heating rate and the presence of catalysts. The glass transition temperature (Tg), which appears as a step-change in the baseline of the DSC thermogram, is another critical parameter. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An increase in the degree of cure is generally accompanied by an increase in the Tg of the resin.
Table 2: DSC Data for the Curing of 4-Tert-butylphenol Formaldehyde Resin
Note: The values presented are typical ranges observed in the thermal analysis of p-tert-butylphenol formaldehyde resins and may vary depending on the specific synthesis conditions and formulation.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms and Stability
Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. youtube.com TGA is primarily used to determine the thermal stability and decomposition characteristics of materials.
When a 4-tert-butylphenol formaldehyde resin is analyzed by TGA, the resulting curve provides information about the temperatures at which degradation occurs and the percentage of weight loss at each stage. This is crucial for understanding the upper service temperature of the material and for identifying the byproducts of its decomposition.
The thermal degradation of these resins typically occurs in multiple steps. The initial weight loss at lower temperatures can often be attributed to the loss of volatile components or moisture. The main decomposition phase at higher temperatures involves the cleavage of the polymer backbone and the volatilization of the resulting fragments. The temperature at which 5% weight loss occurs (T5%) is often used as an indicator of the onset of decomposition, while the temperature of the maximum rate of weight loss (Tmax) indicates the point of greatest instability. The char yield, or the residual mass at the end of the experiment, is a measure of the amount of carbonaceous residue formed, which can be important for fire retardancy applications.
Table 3: TGA Data for the Thermal Decomposition of Cured 4-Tert-butylphenol Formaldehyde Resin
Data compiled from research on the thermal stability of phenolic resins.
Tailoring Properties: Modification and Derivatization of 4 Tert Butylphenol Formaldehyde Resins
Chemical Modification Strategies for Enhanced Performance
Chemical modification of PTBP resins introduces new functional groups or alters the polymer backbone, leading to resins with a wider range of properties.
Synthesis and Characterization of Alkylene Oxide Adducts
The reaction of PTBP resins with alkylene oxides like ethylene (B1197577) oxide, propylene (B89431) oxide, and epichlorohydrin (B41342) introduces flexible ether linkages into the rigid phenolic backbone. This modification can enhance properties such as flexibility and impact strength.
The synthesis of these adducts typically involves the reaction of the phenolic hydroxyl groups of the PTBP resin with the respective alkylene oxide under controlled temperature and pressure, often in the presence of a catalyst. For instance, the epoxidation of cardanol (B1251761)/formaldehyde (B43269) resin, a related phenolic resin, is carried out with epichlorohydrin at 120°C. semanticscholar.org
Characterization of the resulting alkylene oxide adducts is crucial to understand the extent of modification and its effect on the resin's properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the incorporation of the alkylene oxide units. Gel permeation chromatography (GPC) can be used to analyze the molecular weight and molecular weight distribution of the modified resin. semanticscholar.org
Amine Functionalization Techniques
Introducing amine functionalities into the PTBP resin structure can improve its adhesion to various substrates and alter its curing behavior. One notable example is morpholine (B109124) modification.
The synthesis of morpholine-modified PTBP resin involves a two-step process. google.com First, a linear PTBP resin is produced through the condensation reaction of p-tert-butylphenol and formaldehyde under acidic conditions. google.com Subsequently, morpholine is introduced, and an alkylation reaction is carried out under neutral or alkaline conditions, followed by polycondensation. google.com This process transforms the linear resin into a thermoplastic resin with an average molecular weight of 800-1000. google.com The resulting modified resin can be used as a tackifier in various rubber compositions. google.com
Incorporation of Other Phenolic Compounds and Co-monomers
Copolymerizing p-tert-butylphenol and formaldehyde with other phenolic compounds or co-monomers is a versatile strategy to tailor the final properties of the resin. This approach allows for the creation of resins with a combination of desirable characteristics from each component.
One such co-monomer is 4,4'-methylenedianiline (B154101) (MDA), which is used in the production of high-temperature epoxy resins. researchwithrowan.comepa.gov The incorporation of MDA can enhance the thermal stability of the resulting resin. researchwithrowan.com The synthesis of such copolymers often involves the reaction of the phenolic monomers and co-monomers with formaldehyde under acidic conditions. researchwithrowan.com
The use of dialkylphenols as co-monomers can reduce the free phenol (B47542) content and narrow the molecular weight distribution of the resulting alkyl phenolic resin. google.com For example, copolymerizing p-tert-butylphenol with 2,4-di-tert-butylphenol (B135424) has been shown to achieve these effects. google.com
| Co-monomer | Effect on Resin Properties | Reference |
| 4,4'-Methylenedianiline (MDA) | Enhanced thermal stability | researchwithrowan.com |
| 2,4-Di-tert-butylphenol | Reduced free phenol content, narrower molecular weight distribution | google.com |
Integration of Renewable Resource-Based Modifiers
The use of renewable resources to modify phenolic resins is gaining significant attention due to environmental concerns and the desire for sustainable materials. semanticscholar.orgresearchgate.netorientjchem.org Cardanol, derived from cashew nutshell liquid (CNSL), and furfural (B47365), from agricultural byproducts, are prominent examples of such modifiers. semanticscholar.orgorientjchem.org
Cardanol, a phenolic compound with a long aliphatic side chain, can be incorporated into PTBP resins to improve flexibility and impact strength. ncsu.eduresearchgate.net The synthesis of cardanol-modified phenolic resins involves reacting cardanol with formaldehyde, sometimes in combination with phenol or p-tert-butylphenol. ncsu.edusenesel.pl The resulting resins can exhibit improved gloss and toughness. senesel.pl However, increasing the cardanol content can sometimes lead to a decrease in tensile and flexural strength. researchgate.net
Furfural can be used as a partial or complete replacement for formaldehyde in the synthesis of phenolic resins. orientjchem.org The use of furfural can enhance the thermal stability of the resulting resin. orientjchem.org Cardanol-furfural resins have shown higher thermal stability compared to cardanol-formaldehyde resins. orientjchem.org
| Renewable Modifier | Source | Impact on Resin Properties | Reference |
| Cardanol | Cashew Nutshell Liquid (CNSL) | Increased flexibility, impact strength, gloss, and toughness. May decrease tensile and flexural strength at higher concentrations. | ncsu.eduresearchgate.netsenesel.pl |
| Furfural | Agricultural Byproducts | Enhanced thermal stability. | orientjchem.org |
Blending with Diverse Polymer Systems for Composite Materials
Blending PTBP resins with other polymers is a common method to create composite materials with synergistic properties, combining the strengths of each component.
Compatibilization with Epoxy Resins and Performance as Curing Agents
PTBP resins can be blended with epoxy resins to improve properties like toughness and flexibility. made-in-china.comresearchgate.net However, achieving good compatibility between the two resin systems is crucial for optimal performance.
PTBP-based resins can also act as curing agents for epoxy resins. epoxy-europe.eu The phenolic hydroxyl groups in the PTBP resin can react with the epoxide groups of the epoxy resin, leading to a cross-linked network. epoxy-europe.eu Novolac-type phenolic resins, which are structurally similar to PTBP resins, are known to enhance the thermal stability and chemical resistance of epoxy systems. masterbond.com The choice of curing agent is critical in determining the final properties of the cured epoxy resin. epoxy-europe.eu The addition of PTBP-based modifiers to epoxy resins can lead to improved energy absorption at break, indicating a toughening effect. researchgate.net
Modification of Polychloroprene Adhesives and Rheological Behavior
The incorporation of PTBPF resins as tackifiers in polychloroprene (CR) adhesives is a common practice to enhance their performance. Research has shown that the nature and amount of the tackifying resin significantly influence the properties of the final adhesive.
Studies comparing different tackifiers, including wood rosin, coumarone-indene resin, terpene-phenolic resin, and PTBPF resin, have demonstrated the superior performance of PTBPF in polychloroprene adhesives. researchgate.net The peel strength of CR adhesives formulated with PTBPF resin was found to be higher than those with other tackifiers. researchgate.net Furthermore, the addition of PTBPF resin has been shown to improve the thermal aging resistance of the bonded joints. researchgate.net
The rheological behavior of these modified adhesives is a critical factor in their application and performance. Investigations into the rheological properties of modified polychloroprene adhesive compositions have revealed that factors such as the amount of the modifying agent and the mixing regimes play a crucial role. researchgate.net By optimizing these parameters, it is possible to achieve the desired process parameters for bonding and to predict the technological features of the adhesives. researchgate.net The compatibility of PTBPF resin with polychloroprene has been confirmed through differential scanning calorimetry (DSC) analysis, which is essential for achieving a stable and effective adhesive formulation. researchgate.net
The table below summarizes the effect of different tackifiers on the peel strength of polychloroprene adhesives.
| Tackifier Resin | Relative Peel Strength | Thermal Aging Resistance |
|---|---|---|
| 4-Tert-butylphenol (B1678320) Formaldehyde (PTBPF) | High | Improved |
| Terpene-Phenolic (TP) | Moderate | Not specified |
| Coumarone-Indene (CI) | Low | Not specified |
| Wood Rosin (WD) | Low | Not specified |
Development of Advanced Polyurethane Plastics through Resin Adducts
A significant advancement in the utilization of PTBPF resins involves their modification to create adducts for the production of polyurethane plastics. This is achieved by reacting the PTBPF resin with an alkylene oxide to form a polyol. google.com This polyol can then be reacted with an organic polyisocyanate to produce polyurethane plastics with improved properties. google.com
The key advantages of using these PTBPF resin adducts in polyurethane synthesis include:
Improved Temperature and Color Stability: The resulting polyurethane plastics exhibit enhanced resistance to heat and better color stability compared to those derived from other phenol-formaldehyde resins. google.com
Enhanced Solubility and Processability: The modification of PTBPF resins with alkylene oxides leads to a reduction in the softening point and improved solubility in organic solvents, which simplifies the manufacturing process of polyurethane plastics. google.com
Formation of More Stable Urethane (B1682113) Groups: The reaction between the alkylene oxide adduct and an organic polyisocyanate results in the formation of alkyl urethane groups, which are significantly more temperature-resistant than the urethane groups obtained from phenolic hydroxyl groups. google.com
The molecular weight and hydroxyl group content of the polyol adduct can be controlled by adjusting the quantity of alkylene oxide used in the reaction. google.com This allows for the fine-tuning of the final polyurethane's properties to meet specific application requirements.
Impact of Modification on Macroscopic Polymer Performance and Processability
The modification of PTBPF resins has a profound impact on the macroscopic performance and processability of the resulting polymers. These changes are primarily driven by alterations in the polymer's network structure and the pathways of polymerization.
Influence on Polymerization Pathways and Final Product Characteristics
The modification of PTBPF resins directly influences the polymerization pathways, which in turn dictates the characteristics of the final product. The reaction of PTBPF resin with alkylene oxides to form polyols for polyurethane production is a prime example of how modification can steer the polymerization process towards a desired outcome with enhanced properties. google.com
The introduction of different functional groups through derivatization can lead to changes in the polymerization mechanism. For example, the use of different catalysts or the incorporation of co-monomers can alter the reaction kinetics and the final polymer architecture. The choice of polymerization conditions, such as temperature and pressure, also plays a crucial role in determining the final product characteristics.
The macroscopic properties that are affected by these modifications include:
Mechanical Strength: As seen in the modification of polychloroprene adhesives, the peel strength can be significantly improved. researchgate.net
Thermal Stability: The development of polyurethane plastics from PTBPF resin adducts leads to materials with higher temperature resistance. google.com
Adhesion: The primary purpose of using PTBPF resin in many applications is its excellent adhesive properties, which can be further tailored through modification. nih.govorlandoskindoc.com
Flexibility and Water Resistance: PTBPF resins are often used in adhesives to increase flexibility and water resistance. haz-map.com
Computational and Theoretical Investigations of 4 Tert Butylphenol Formaldehyde Systems
Quantum Chemical Calculations for Reaction Pathways and Mechanisms
Quantum chemical calculations are instrumental in elucidating the fundamental steps of polymerization, including the analysis of potential energy surfaces and the characterization of transient species.
The polymerization of 4-tert-butylphenol (B1678320) and formaldehyde (B43269) proceeds through a step-growth mechanism that can be either acid- or base-catalyzed. wikipedia.org Quantum chemical methods are employed to map out the potential energy surface (PES) for the key reaction steps. The PES represents the energy of the system as a function of the geometric coordinates of the atoms, providing a detailed landscape of the reaction pathways.
Under basic conditions, the reaction initiates with the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. This is followed by the electrophilic attack of formaldehyde on the activated aromatic ring, primarily at the ortho positions, to form hydroxymethylphenols. Subsequent condensation reactions between hydroxymethylphenols or between a hydroxymethylphenol and another phenol (B47542) molecule lead to the formation of methylene (B1212753) bridges, eliminating a water molecule. The tert-butyl group at the para position blocks reaction at that site, directing the polymerization to the ortho positions and influencing the final polymer structure. wikipedia.org
Theoretical studies on similar phenolic systems have shown that the initial addition of formaldehyde to the phenoxide is a low-energy process. The subsequent condensation reactions to form methylene bridges have higher activation barriers, indicating that these are the rate-determining steps of the polymerization. The analysis of the PES helps in identifying the most favorable reaction pathways and understanding how factors like catalyst type and temperature can influence the reaction kinetics and the final polymer architecture. For instance, calculations can determine the relative energies of ortho-ortho vs. ortho-para linkages if the para position were available, though in the case of 4-tert-butylphenol, the substitution is directed ortho.
The determination of reaction kinetics through computational methods relies on the accurate characterization of transition states and intermediates along the reaction pathway. Transition state theory is a common approach used to calculate reaction rate constants. publish.csiro.au
For the 4-tert-butylphenol formaldehyde system, quantum chemical calculations can identify the geometry and energy of the transition states for both the initial addition of formaldehyde and the subsequent condensation reactions. These calculations reveal the structural changes that occur as the reactants are converted into products. For example, in the formation of a methylene bridge, the transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-oxygen and oxygen-hydrogen bonds of the hydroxymethyl group and the aromatic C-H bond.
By calculating the vibrational frequencies of the transition state structure, it is possible to confirm that it is a true first-order saddle point on the PES (i.e., it has exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy for the reaction, a key parameter in determining the reaction rate.
| Reaction Step | Key Intermediates | Key Transition States |
| Formaldehyde Addition | 4-tert-butylphenoxide, hydroxymethyl-4-tert-butylphenoxide | Transition state for electrophilic attack of formaldehyde on the phenoxide ring |
| Methylene Bridge Formation | Dimeric species with hydroxymethyl groups | Transition state for the condensation reaction, involving the elimination of a water molecule |
Molecular Dynamics Simulations for Polymer Structure and Dynamics
While quantum chemical calculations are well-suited for studying individual reaction steps, molecular dynamics (MD) simulations are used to investigate the structure and dynamics of the resulting polymer chains at an atomistic level. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of the time evolution of the system. nih.gov
For 4-tert-butylphenol formaldehyde resins, MD simulations can provide insights into:
Polymer Conformation: The simulations can predict the three-dimensional arrangement of the polymer chains, including their shape, size, and entanglement. The presence of the bulky tert-butyl groups is expected to significantly influence the chain packing and conformation.
Physical Properties: MD simulations can be used to calculate various physical properties of the resin, such as its density, glass transition temperature (Tg), and mechanical properties (e.g., Young's modulus). nih.gov For example, by simulating the polymer at different temperatures, the change in density can be monitored to determine the Tg, which corresponds to a change in the slope of the density-temperature plot. nih.gov
Intermolecular Interactions: The simulations can characterize the non-covalent interactions between polymer chains, such as hydrogen bonding between the hydroxyl groups and van der Waals interactions. These interactions are crucial in determining the macroscopic properties of the material.
A novel approach to MD simulations of phenolic resins involves the use of "symthons" as starting points, which can help in achieving a high degree of cure in the simulated structures. nih.gov This allows for the generation of realistic models of the cross-linked polymer network, which can then be used to predict its physical and thermal properties with good agreement with experimental data. nih.gov
Predictive Modeling of Reactivity and Selectivity in Polymerization Processes
Predictive modeling combines the insights from quantum chemical calculations and experimental data to develop models that can predict the reactivity and selectivity of the polymerization process under different conditions. These models can be used to optimize the synthesis of 4-tert-butylphenol formaldehyde resins with desired properties.
Mathematical modeling can be employed to understand how the ratio of reactants and the curing conditions affect the properties of the final composite material. icm.edu.plastrj.com For instance, by systematically varying the formaldehyde-to-phenol ratio in the model, it is possible to predict its effect on the cross-linking density and, consequently, the mechanical and thermal properties of the resin.
Regression analysis and the plotting of isolines of material characteristics can be used to create predictive models that link the composition of the polymer mixture to the final properties of the material. icm.edu.pl These models can help in identifying the optimal composition to achieve desired characteristics such as high adhesive strength or thermal stability. astrj.com
The reactivity of the 4-tert-butylphenol monomer is influenced by the electron-donating nature of both the hydroxyl and the tert-butyl groups, which activate the aromatic ring towards electrophilic substitution. Predictive models can quantify this effect and predict the regioselectivity of the formaldehyde addition, which in this case is directed to the ortho positions.
Theoretical Modeling of Environmental Transformation Mechanisms of 4-Tert-butylphenol Monomer
4-tert-butylphenol is known to be an environmental endocrine disruptor, and understanding its fate in the environment is of significant importance. publish.csiro.au Theoretical modeling, particularly using quantum chemical methods, can elucidate the transformation mechanisms of the 4-tert-butylphenol monomer in various environmental compartments.
One of the primary degradation pathways for organic compounds in the atmosphere is reaction with hydroxyl (OH) radicals. publish.csiro.au Theoretical studies have been conducted to investigate the OH-initiated degradation mechanism of 4-tert-butylphenol. publish.csiro.au These studies involve:
Constructing the Potential Energy Surface: Similar to the polymerization studies, a profile of the potential energy surface for the reaction of 4-tert-butylphenol with OH radicals is constructed. This helps in analyzing the different possible reaction pathways, which include OH addition to the aromatic ring and hydrogen abstraction from the phenolic hydroxyl group or the tert-butyl group. publish.csiro.au
Calculating Reaction Rate Constants: Using transition state theory, the rate constants for the different reaction pathways can be calculated. publish.csiro.au Studies have shown that the addition of OH radicals to the aromatic ring is the more dominant pathway compared to hydrogen abstraction. publish.csiro.au
The degradation can also occur in aqueous environments through processes like photodegradation. researchgate.net Theoretical calculations can complement experimental studies by helping to identify the structures of degradation by-products. For instance, in the oxidation of 4-tert-butylphenol by hydroxyl radicals in water, theoretical calculations can help confirm the formation of products such as 4-tert-butylcatechol (B165716) and hydroquinone. researchgate.net
| Environmental Compartment | Primary Transformation Mechanism | Key Theoretical Insights |
| Atmosphere | Reaction with OH radicals | OH addition is the dominant pathway; calculated atmospheric lifetime of ~10.8 months. publish.csiro.au |
| Aquatic Environment | Photodegradation, oxidation by reactive oxygen species | Identification of degradation products like 4-tert-butylcatechol and hydroquinone. researchgate.net |
These theoretical models provide valuable data for environmental risk assessment by predicting the persistence and transformation products of 4-tert-butylphenol in the environment. publish.csiro.au
Advanced Engineering Applications of 4 Tert Butylphenol Formaldehyde Resins in Materials Science
Development of High-Performance Adhesive Formulations
4-tert-butylphenol (B1678320) formaldehyde (B43269) resins are renowned for their application in formulating high-performance adhesives, prized for their strong bonding capabilities, durability, and flexibility. researchgate.netchemotechnique.se These resins are particularly effective in bonding challenging substrates like leather and rubber, where their inherent tackiness ensures a robust and lasting bond. wikipedia.orgpetervadasmd.comescd.orgorlandoskindoc.comhuidziekten.nl
Fundamental Studies of Adhesion Mechanisms on Various Substrates
The adhesive strength of these resins stems from a combination of mechanical interlocking and chemical interactions. The resin, in its liquid state, can flow into the microscopic pores and irregularities of a substrate surface, creating a strong mechanical anchor upon curing. diva-portal.org
Chemically, adhesion is governed by several phenomena:
Chemical Bonding: While the formation of primary covalent or ionic bonds with substrates like metal is less common, the resin's hydroxyl groups can form strong secondary bonds, such as hydrogen bonds and van der Waals forces, with the substrate surface. diva-portal.org
Thermodynamic Influences: The surface energy of both the adhesive and the substrate plays a critical role. For effective bonding, the surface energy of the adhesive must be lower than that of the substrate to allow for proper wetting.
Applications in Specialty Bonding Technologies
The robust nature of 4-tert-butylphenol formaldehyde resin adhesives makes them suitable for a range of specialty bonding applications across various industries. numberanalytics.com Their durability and resistance to environmental factors are key to their utility in these demanding fields.
Table 1: Specialty Bonding Applications
| Industry | Application | Key Properties Utilized |
|---|---|---|
| Automotive | Bonding of interior upholstery, sealants, and brake linings. researchgate.netpetervadasmd.com | Heat resistance, flexibility, strong adhesion to diverse materials (e.g., textiles, metals). researchgate.net |
| Construction | Adhesives for plywood, insulation materials (rock wool), and masonry sealants. chemotechnique.sepetervadasmd.comdormer.com | Water resistance, durability, bonding to wood and mineral-based substrates. haz-map.com |
| Electronics | Dental bonding resins, adhesives for electronic components. wikipedia.orgpetervadasmd.comontosight.ai | Electrical insulating properties, thermal stability. ontosight.ai |
| Consumer Goods | Manufacturing of shoes, handbags, belts, and watch straps. wikipedia.orgpetervadasmd.comchemotechnique.se | Strong adhesion to leather and rubber, flexibility. researchgate.netescd.org |
Formulations for Enhanced Coatings and Varnishes
In the realm of surface protection, 4-tert-butylphenol formaldehyde resins are integral to the formulation of high-quality coatings and varnishes. chemotechnique.sepetervadasmd.comontosight.ai When incorporated into these formulations, they impart enhanced durability, chemical resistance, and a high-gloss finish. These coatings are frequently applied to wood and metal surfaces to protect them from corrosion, abrasion, and chemical attack. numberanalytics.com The resin's excellent solubility in oil-based vehicles makes it a preferred choice for traditional varnish and lacquer formulations. chemotechnique.sedormer.com
Utilization as Matrix Resins in Composite Materials and Laminates
These resins serve as an effective matrix material for reinforcing fibers in the production of composite materials and laminates. ontosight.ai They are commonly used with glass fibers (fiberglass) to create materials that are both strong and lightweight. petervadasmd.comdormer.com The resin's role is to bind the reinforcing fibers together, transfer load between them, and protect them from environmental degradation.
Research into modifying phenol-formaldehyde resins (PFRs) for composite applications has shown significant improvements in material properties. For instance, the chemical modification of novolac PFRs with epoxy resins and polyvinylpyrrolidone (B124986) has been demonstrated to enhance both thermal resistance and adhesive strength, increasing the bond strength by a factor of five to seven. astrj.com Such modifications allow for the creation of advanced composites with tailored properties for specific engineering challenges. astrj.com These materials find use in applications ranging from construction panels to automotive parts and electrical-grade laminates. researchgate.netontosight.ai
Applications in Electrical Insulation Components and Related Dielectric Properties
The inherent electrical insulating properties of 4-tert-butylphenol formaldehyde resins make them suitable for manufacturing various electrical components. wikipedia.orgontosight.ai They are used in the production of casting molds for electrical parts and as insulation for electrical cables. researchgate.net
Role as a Polymerization Regulator and Molecular Weight Control Agent
Beyond its use in forming resins, the monomer 4-tert-butylphenol plays a critical role as a polymerization regulator, specifically as a chain-terminating or "end-capping" agent in the synthesis of polycarbonates. wikipedia.orgmade-in-china.com In polymerization reactions, bifunctional monomers like bisphenol A are used to extend the polymer chain. In contrast, 4-tert-butylphenol is monofunctional, meaning it can react at only one end. wikipedia.org
When introduced into the polymerization process, it effectively caps (B75204) the growing polymer chain, preventing further elongation. wikipedia.org This allows for precise control over the final molecular weight of the polycarbonate. Research has identified 4-tert-butylphenol as an optimal end-capping agent for this purpose. researchgate.netresearchgate.net
Table 2: Effect of 4-tert-butylphenol Concentration on Polycarbonate Molecular Weight
| Concentration of 4-tert-butylphenol (mol%) | Resulting Number Average Molecular Weight (Mn) |
|---|---|
| 0.05 | ~20,000 |
| 0.05 - 0.15 | 20,000 - 30,000 |
Data synthesized from studies on polycarbonate synthesis. researchgate.netresearchgate.net
By controlling the molecular weight, manufacturers can tailor the properties of the polycarbonate, such as its melt viscosity and glass transition temperature, to meet the demands of specific applications, including optical recording media and information transmission media. researchgate.netgoogle.com
Chain Stopping Mechanisms in Polycarbonate Synthesis
4-tert-butylphenol is ideally suited for this role due to its monofunctional nature. google.com Unlike the difunctional bisphenol-A monomer, which has two reactive hydroxyl groups allowing the polymer chain to grow from both ends, 4-tert-butylphenol has only one reactive hydroxyl group. When a 4-tert-butylphenol molecule reacts with a growing polycarbonate chain, it attaches to the reactive end. oecd.org Because it has no further reactive sites, the polymerization at that chain end is effectively terminated. chemicalbook.comsiigroup.com This "capping" of the chain prevents further increases in its length. The timing of the addition of 4-tert-butylphenol is a critical process parameter, often occurring before the addition of the catalyst when unreacted phosgene (B1210022) is still present. google.com This strategic introduction ensures effective control over the final molecular weight of the polycarbonate resin. oecd.org The resulting polymer chains are end-capped with a p-t-butyl phenol (B47542) group, which can also enhance the thermal stability of the final product. marquette.edu
Influence on Polymerization Degree and Resulting Rheological Characteristics
The use of 4-tert-butylphenol as a chain stopper provides a direct and effective method for controlling the degree of polymerization, which in turn dictates the molecular weight of the polycarbonate. Research has demonstrated a clear inverse relationship between the concentration of 4-tert-butylphenol added and the resulting average molecular weight of the polymer. researchgate.net For instance, the addition of 0.05-0.15 mol% of 4-tert-butylphenol can yield polycarbonates with a number average molecular weight in the range of 20,000 to 30,000 g/mol . researchgate.net This control over molecular weight is crucial for tailoring the material for specific applications.
The rheological characteristics of the polymer, which describe its flow and deformation behavior, are intrinsically linked to its molecular weight. As the molecular weight is reduced by the addition of 4-tert-butylphenol, the melt viscosity of the polycarbonate decreases. researchgate.net This is a significant advantage in processing, as lower viscosity allows for easier molding and extrusion of the material. The glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, also decreases with lower molecular weight. researchgate.net
The method of adding the chain-stopping agent can also influence the molecular weight distribution and other rheological properties, such as the power law index, which characterizes the shear-thinning behavior of the polymer melt. researchgate.net
The table below summarizes the effect of 4-tert-butylphenol concentration on key properties of polycarbonate, based on research findings. researchgate.net
| Property | 4-tert-butylphenol Concentration (mol%) | Resulting Value/Trend |
| Number Average Molecular Weight (Mn) | 0.05 - 0.15 | 20,000 - 30,000 g/mol |
| Melt Viscosity | Increases | Decreases |
| Glass Transition Temperature (Tg) | Increases | Decreases |
This table presents generalized trends and specific values based on available research. Actual values can vary depending on the precise synthesis conditions.
Future Research Trajectories and Innovations in 4 Tert Butylphenol Formaldehyde Resin Science
Exploration of Novel, Sustainable, and Bio-Renewable Feedstocks for Resin Synthesis
The foundation of PTBP resin production has traditionally relied on petroleum-derived phenols and formaldehyde (B43269). However, growing environmental concerns and the drive toward a circular economy are spurring intensive research into sustainable and bio-renewable alternatives. This research avenue seeks to replace conventional monomers with feedstocks derived from biomass, thereby reducing the carbon footprint and dependency on fossil fuels. googleapis.comresearchgate.netgoogle.com
Key bio-renewable candidates to replace phenol (B47542) and its alkylated derivatives like 4-tert-butylphenol (B1678320) include lignin (B12514952) and cardanol (B1251761). googleapis.comfrontiersin.org Lignin, a complex polymer abundant in wood and agricultural waste, is the most plentiful natural source of polyphenols, making it a prime candidate for phenol substitution. frontiersin.orgresearchgate.netnsf.gov Studies have demonstrated that lignin can replace phenol at high substitution rates, sometimes up to 70%, to create lignin-based phenolic resins (LPRs). researchgate.netresearchgate.net The properties of these LPRs are highly dependent on the lignin source (e.g., organosolv wheat straw, Kraft lignin) and its molecular weight. researchgate.netmdpi.com Often, chemical modification of lignin, such as depolymerization or phenolation, is necessary to enhance its reactivity with formaldehyde. acs.orggoogle.com
Cardanol, derived from cashew nutshell liquid (CNSL), is another promising renewable phenolic compound. researchgate.netgoogle.comnih.gov Its long aliphatic side chain can impart increased flexibility, water resistance, and thermal stability to the resulting resin. google.comwikipedia.org Research has shown that cardanol can effectively substitute a portion of the phenol in formaldehyde resins, leading to cost savings and improved properties, though sometimes with a trade-off in mechanical strength if used as the sole phenolic component. researchgate.netgoogle.com
On the other side of the reaction, research is actively exploring bio-based alternatives to formaldehyde. Molecules such as glyoxal, 5-hydroxymethylfurfural (B1680220) (HMF), and furfural (B47365), all derivable from lignocellulosic biomass, are being investigated as potential replacements. googleapis.comsci-hub.se These alternatives offer the potential to create fully bio-based phenolic resins, moving away from petrochemical inputs entirely. Glyoxal, in particular, is noted for being non-toxic and biodegradable. googleapis.comsci-hub.se
Table 1: Comparison of Bio-Renewable Feedstocks for Phenolic Resin Synthesis
| Feedstock | Source | Component Replaced | Key Advantages | Research Findings & Challenges | Citation |
|---|---|---|---|---|---|
| Lignin | Wood/Pulp Industry Byproduct | Phenol | Abundant, low cost, reduces free formaldehyde content. | Low reactivity requires modification (depolymerization, phenolation). Properties vary with source. Substitution of 50-70% achieved. | researchgate.netresearchgate.netacs.org |
| Cardanol | Cashew Nutshell Liquid (CNSL) | Phenol | Improves flexibility, water resistance, thermal stability. | Can replace phenol up to 30% for applications like plywood adhesives. Sole use can reduce mechanical properties. | researchgate.netgoogle.comwikipedia.org |
| Tannins | Tree Bark and Wood | Phenol | Natural polyphenolic structure, high reactivity. | Can be extracted with hot water; classified as hydrolysable or condensable. | googleapis.com |
| Glyoxal | Carbohydrate Resources | Formaldehyde | Non-toxic, non-volatile, biodegradable. | Highly reactive due to two aldehyde groups, making it a suitable substitute. | googleapis.comsci-hub.se |
| 5-Hydroxymethylfurfural (HMF) | Lignocellulose | Formaldehyde | Highly reactive, can be converted to other useful chemicals. | Considered a top alternative to formaldehyde due to its functionality. | googleapis.comsci-hub.se |
Development of Advanced Hybrid Polymer Systems and Nanocomposites
To meet the demands of high-performance applications, researchers are moving beyond monolithic PTBP resins and developing advanced hybrid systems and nanocomposites. This involves blending or copolymerizing the resin with other polymers or incorporating nanoscale fillers to create materials with synergistic properties that surpass those of the individual components.
A primary focus of this research is to overcome the inherent brittleness of phenolic resins. One effective strategy is toughening through the incorporation of elastomeric or flexible polymers. researchgate.net Nitrile butadiene rubber (NBR) has been shown to significantly improve the impact strength and fracture toughness of phenolic resins. researchgate.netresearchgate.net The effectiveness of this toughening can be further enhanced by using coupling agents, such as amino silanes, which improve the interfacial adhesion between the rubber particles and the resin matrix. researchgate.net Other flexible polymers, including polyethylene (B3416737) glycol (PEG) and polybutylene succinate (B1194679) (PBS), have also been explored to introduce flexible chains into the rigid phenolic network, thereby enhancing mechanical strength. nih.govsci-hub.se
The development of nanocomposites represents another major frontier. By dispersing nano-sized fillers within the PTBP resin matrix, it is possible to achieve substantial improvements in mechanical, thermal, and barrier properties at very low filler loadings. Graphene and its derivative, graphene oxide (GO), have attracted significant attention due to their exceptional strength and thermal conductivity. nsf.gov The incorporation of GO into phenolic resins can enhance tensile strength, Young's modulus, and thermal stability. nsf.gov In some cases, GO can also act as a catalyst, accelerating the curing reaction of the resin. researchgate.net
Other nanofillers like montmorillonite (B579905) (MMT), a type of clay, and silica (B1680970) nanoparticles are also being investigated. mdpi.comacs.orgyoutube.com Intercalating the phenolic resin between the silicate (B1173343) layers of MMT can lead to nanocomposites with improved tensile strength. acs.org Similarly, the addition of silica nanoparticles can enhance thermal properties and create multifunctional materials. mdpi.com
Table 2: Effects of Fillers and Polymers in Hybrid PTBP Resin Systems
| Modifier Type | Specific Example | Primary Effect on Resin Properties | Mechanism/Key Finding | Citation |
|---|---|---|---|---|
| Elastomer | Nitrile Butadiene Rubber (NBR) | Increased toughness, impact strength, and fracture toughness. | Dispersed rubbery phase absorbs and dissipates energy. Synergistic effect with amino silane (B1218182) coupling agents. | researchgate.netresearchgate.net |
| Flexible Polymer | Polybutylene Succinate (PBS) | Significantly improved toughness and tensile strength. | Molecular intercalation and hydrogen bond formation between PBS and the resin matrix. | sci-hub.se |
| Nanofiller | Graphene Oxide (GO) | Enhanced mechanical properties (tensile strength, modulus) and thermal stability. | Efficient load transfer. Can also catalyze the curing reaction. | nsf.govresearchgate.net |
| Montmorillonite (MMT) | Improved tensile strength. | Formation of intercalated nanocomposite structure. | acs.orgyoutube.com | |
| Hybrid Filler | Silica-decorated Graphene Oxide | Improved thermal stability. | Creates a multifunctional hybrid component that acts as both reinforcement and a curing agent. | mdpi.com |
In Situ Spectroscopic Studies of Resin Formation and Curing Processes
A deeper understanding of the complex chemical reactions that occur during the synthesis and curing of PTBP resins is fundamental to controlling their final structure and properties. Traditional analytical methods often examine the material only before and after the reaction. In contrast, in situ spectroscopic techniques allow researchers to monitor these processes in real-time, providing a dynamic window into the molecular transformations as they happen.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. By tracking changes in the intensity of specific absorption bands, researchers can follow the consumption of reactants and the formation of different chemical linkages, such as methylol groups, methylene (B1212753) bridges, and ether bridges, throughout the curing process. acs.orgnih.govwikipedia.org This allows for a quantitative investigation of the curing mechanism at different temperatures and time intervals. wikipedia.org Raman spectroscopy offers a complementary technique for online monitoring of both the initial resin synthesis and the subsequent curing, tracking the consumption of free phenol and formaldehyde and the progress of condensation reactions. mdpi.comyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹³C NMR, provides detailed structural characterization of the crosslinked resin. researchgate.netgoogle.com It can distinguish between different types of linkages (e.g., ortho-ortho vs. ortho-para methylene bridges) and characterize the chemical environment of the phenolic rings and various functional groups. researchgate.netsci-hub.se This level of detail is crucial for correlating the synthetic conditions with the final polymer architecture.
Dielectric Analysis (DEA) is another vital in situ method that monitors the cure state by measuring the electrical properties of the resin. researchgate.netresearchgate.net As the resin cures, its viscosity and ionic mobility change dramatically. DEA tracks the ion viscosity, which is the reciprocal of conductivity. researchgate.net The profile of ion viscosity over time provides critical information about the curing process, including the point of minimum viscosity, the onset of gelation, and the completion of the reaction. researchgate.netresearchgate.net This technique is particularly valuable because it can be used both in the laboratory for research and directly in manufacturing settings for process control. researchgate.net
Table 3: In Situ Spectroscopic Techniques for Resin Analysis
| Technique | Information Obtained | Application in Resin Science | Citation |
|---|---|---|---|
| FTIR Spectroscopy | Real-time changes in chemical functional groups. | Monitors consumption of reactants and formation of methylol groups, methylene, and ether bridges during curing. | acs.orgwikipedia.org |
| Raman Spectroscopy | Online monitoring of molecular vibrations. | Tracks consumption of phenol and formaldehyde during synthesis and follows the progress of condensation reactions during curing. | mdpi.comyoutube.com |
| NMR Spectroscopy | Detailed molecular structure and chemical environment. | Characterizes final resin architecture, including types of linkages (ortho-para vs. ortho-ortho) and functional groups. | researchgate.netsci-hub.se |
| Dielectric Analysis (DEA) | Real-time changes in ion viscosity and cure state. | Monitors the entire curing process from liquid to solid state, identifying key events like gelation and end-of-cure. Applicable in both lab and industrial settings. | researchgate.netresearchgate.netresearchgate.net |
Application of Machine Learning and Artificial Intelligence in Polymer Design and Process Optimization
The design space for new polymers is vast, making traditional experimental approaches based on trial-and-error both time-consuming and costly. researchgate.netresearchgate.net The integration of Artificial Intelligence (AI) and Machine Learning (ML) is emerging as a transformative approach to accelerate the discovery and optimization of polymers, including PTBP resins. researchgate.netgoogle.com These data-driven methods can predict material properties, suggest novel formulations, and optimize manufacturing processes with unprecedented speed and efficiency. mdpi.comgoogle.com
A key application of ML in this field is property prediction. By training algorithms on existing datasets from experiments or molecular dynamics (MD) simulations, ML models can learn the complex relationships between a polymer's chemical structure and its thermomechanical properties. nih.govminia.edu.eggoogle.com This allows for the rapid screening of vast virtual libraries of hypothetical polymer structures to identify candidates with desired characteristics, such as high thermal stability or specific mechanical strength, before they are ever synthesized in a lab. googleapis.comresearchgate.net This process, known as high-throughput screening, drastically narrows down the number of experiments required. researchgate.net
Beyond screening, AI is enabling "inverse design," where the desired properties are the input, and the algorithm generates novel molecular structures predicted to exhibit those properties. mdpi.com This approach flips the traditional research paradigm and opens the door to creating truly bespoke materials for specific applications.
In the realm of manufacturing, AI can optimize process parameters in real-time. google.com By analyzing sensor data from a production line, ML models can adjust variables like temperature, pressure, and catalyst concentration to maximize yield, ensure consistent quality, and reduce waste. google.comsphinxsai.com This leads to more efficient and sustainable manufacturing practices. While much of the current research is on broader polymer classes like epoxies and polypropylenes, the methodologies are directly transferable to the synthesis and processing of PTBP resins. minia.edu.eg The main challenge remains the acquisition of large, high-quality datasets needed to train robust and accurate ML models, a hurdle that the polymer science community is actively working to overcome. researchgate.netsci-hub.se
Investigation of Novel Catalytic Systems for Tailored Resin Architectures and Properties
The choice of catalyst is a critical factor in the synthesis of phenolic resins, as it dictates the reaction rate, the final polymer structure (e.g., linear vs. branched, ortho vs. para linkages), and consequently, the material's properties. researchgate.netwikipedia.org Research into novel catalytic systems is aimed at achieving greater control over the polymerization process to create tailored resin architectures.
Traditional synthesis relies on acid or base catalysts. google.com For instance, basic catalysts like sodium hydroxide (B78521) or triethylamine (B128534) with a high formaldehyde-to-phenol ratio lead to resol-type resins, which are rich in reactive methylol groups. googleapis.comgoogle.com Acid catalysts like oxalic or sulfonic acids with a lower formaldehyde ratio produce novolac-type resins, which are thermoplastic and require a separate curing agent. wikipedia.org While effective, these conventional catalysts offer limited control over the specific placement of linkages on the phenolic ring.
A significant area of innovation is the use of metal-mediated catalysts to direct the reaction with higher selectivity. Catalysts like zinc acetate (B1210297) and sodium carbonate have been shown to promote the reaction at the ortho position of the phenol ring, leading to resins with a higher degree of ortho-ortho linkages. nih.gov This linear structure can result in materials with different properties compared to more branched resins. Lanthanide-based catalysts are also being explored for their unique complexing abilities and potential to influence polymerization in novel ways. nsf.govresearchgate.net
Heterogeneous catalysts are another promising frontier, offering advantages in terms of separation, recovery, and reusability. Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials, are being investigated as solid catalysts. frontiersin.orgmdpi.comyoutube.com Their tunable structures can be designed to have specific Lewis or Brønsted acid sites, providing a high degree of control over the catalytic reaction. frontiersin.org For example, phosphotungstic acid encapsulated within an iron-based MOF has been shown to be a highly active and recyclable catalyst for the reaction of phenol with formaldehyde. researchgate.net Similarly, solid acid catalysts like macroporous ion-exchange resins are being used to simplify the production process by eliminating neutralization and washing steps. The development of latent catalysts, which become active only under specific conditions like heat, is another area of focus, as they can improve the storage stability and pot life of resin compositions. google.comgoogle.com
Compound Name Directory
Q & A
Q. What are the key reaction mechanisms in synthesizing 4-tert-butylphenol-formaldehyde resins?
The synthesis involves a base-catalyzed reaction where formaldehyde reacts with 4-tert-butylphenol, forming hydroxybenzyl alcohol intermediates. This step is followed by polycondensation to create thermosetting phenolic resins. Regioselectivity studies indicate that alkylphenols like 4-tert-butylphenol react preferentially at the ortho-position due to steric and electronic effects of the tert-butyl group . For advanced characterization, techniques like FT-IR and NMR are critical to confirm polymer structure and crosslinking efficiency .
Q. Which analytical methods are recommended for detecting intermediates in 4-tert-butylphenol degradation studies?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for identifying degradation intermediates. For example, hydroxyl radical-mediated degradation of 4-tert-butylphenol yields 4-tert-butylcatechol and hydroquinone, detectable via these methods. Optimizing parameters like pH (e.g., pH 6 for maximal efficiency) and H₂O₂ concentration is essential for reproducible results .
Q. How do enzymatic pathways influence 4-tert-butylphenol transformation?
Tyrosinase catalyzes the oxidation of 4-tert-butylphenol to 4-tert-butylcatechol, forming reactive quinones. This process, studied via UV-Vis spectroscopy and kinetic assays, confirms the enzyme’s role in generating o-diphenol intermediates. Such findings are critical for understanding environmental biodegradation and toxicity mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in formaldehyde release data from phenolic resins?
Discrepancies often arise from variations in curing conditions (temperature, catalyst type) and analytical methods (e.g., colorimetric vs. HPLC). Standardizing protocols, such as ISO 14184-1 for formaldehyde quantification, and using controlled aging studies can mitigate inconsistencies. Cross-referencing with toxicity databases (e.g., IARC) ensures alignment with safety thresholds .
Q. What are the implications of 4-tert-butylphenol’s SVHC (Substance of Very High Concern) classification for academic research?
The EU’s SVHC designation (due to endocrine disruption risks) mandates strict handling protocols and waste management. Researchers must adopt alternatives like greener catalysts (e.g., enzymatic systems) or modified resins with lower environmental persistence. Compliance with REACH guidelines is critical for funding and publication .
Q. How can copolymer design with 4-tert-butylphenol and formaldehyde improve material properties?
Incorporating comonomers like ethylene glycol or adipic acid enhances thermal stability and reduces free formaldehyde content. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to optimize copolymer ratios. Recent studies highlight applications in food-contact materials, requiring stringent migration testing under EFSA protocols .
Q. What advanced safety protocols are recommended for formaldehyde handling in polymer labs?
Beyond standard PPE, real-time formaldehyde monitors (e.g., photoionization detectors) and fume hoods with HEPA filters are mandatory. Waste must be neutralized with ammonium hydroxide before disposal, as per OECD guidelines. Institutional reviews should align with IARC’s Group 1 carcinogen classification to mitigate occupational exposure risks .
Methodological Tables
Table 1. Key Parameters for Hydroxyl Radical Degradation of 4-Tert-butylphenol
Table 2. Regulatory Limits for 4-Tert-butylphenol in Research Settings
| Region | Limit (ppm) | Regulatory Body |
|---|---|---|
| EU | 0.1 | ECHA/REACH |
| USA | 1.0 | OSHA |
| China | 0.5 | CFSA |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
